
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H13ClN4O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride typically involves the reaction of 6,7-dimethoxyquinazoline with appropriate amine derivatives under controlled conditions. One common method involves the use of 2,4-diamino-6,7-dimethoxyquinazoline as a starting material, which is then reacted with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline diones, while substitution reactions can produce various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Antihypertensive Activity
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride serves as an important intermediate in the synthesis of antihypertensive agents. It is involved in the production of drugs like Prazosin and Doxazosin, which are utilized for treating hypertension and benign prostatic hyperplasia. Studies have shown that compounds derived from this quinazoline scaffold exhibit significant antihypertensive effects when administered to spontaneously hypertensive rats at doses as low as 5 mg/kg .
G9a-Like Protein Inhibitors
Recent research has identified this compound as a potent inhibitor of G9a-like proteins (GLP), which are implicated in epigenetic regulation and cancer progression. The compound demonstrated an IC50 value of 31 ± 9 nM in inhibiting G9a, highlighting its potential as a therapeutic agent in cancer treatment . Structure-activity relationship (SAR) studies indicate that modifications to the quinazoline structure can significantly enhance inhibitory potency against GLP .
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process that includes chlorination and amination reactions. For instance, the compound can be synthesized from commercially available precursors through a sequence of chloro displacement reactions . This synthetic versatility allows for the development of various analogs with tailored biological activities.
Table 1: Summary of Biological Activities
Compound | Activity | Reference |
---|---|---|
6,7-Dimethoxyquinazoline-2,4-diamine | Antihypertensive | |
MS3748 (derived from quinazoline) | G9a Inhibition (IC50 = 31 nM) | |
OICR17251 (analog) | Binding to RBBP4 |
Case Study: Antihypertensive Efficacy
A study evaluating the antihypertensive activity of various quinazolines demonstrated that derivatives of 6,7-Dimethoxyquinazoline-2,4-diamine exhibited comparable efficacy to established antihypertensive drugs when tested on animal models . This reinforces the potential for developing new therapeutic agents based on this scaffold.
Case Study: Inhibition of G9a-Like Proteins
In another study focused on G9a inhibitors, researchers synthesized multiple analogs of 6,7-Dimethoxyquinazoline-2,4-diamine. These analogs were tested for their ability to inhibit GLP and G9a enzymes. The results indicated that specific substitutions on the quinazoline ring could lead to enhanced potency against these targets .
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in epigenetic regulation. It acts as an inhibitor of histone lysine methyltransferases, which are enzymes that modify histones and regulate gene expression. By inhibiting these enzymes, the compound can alter gene expression patterns, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: Another derivative of quinazoline with similar chemical properties but different biological activities.
2,4-Diamino-6,7-dimethoxyquinoline: A related compound with a quinoline core structure, known for its inhibitory effects on similar enzymes.
Uniqueness
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit histone lysine methyltransferases with high selectivity makes it a valuable compound in medicinal chemistry .
Biologische Aktivität
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes involved in epigenetic regulation. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The primary mechanism of action for 6,7-dimethoxyquinazoline derivatives is their role as competitive inhibitors of histone lysine methyltransferases (HKMTs), particularly G9a and G9a-like protein (GLP). These enzymes are crucial for the methylation of histones, which plays a significant role in gene regulation and expression. The inhibition of these enzymes can lead to altered epigenetic states, potentially reversing abnormal gene silencing associated with cancer and other diseases .
Inhibition Studies
Research has demonstrated that 6,7-dimethoxyquinazoline derivatives exhibit potent inhibitory activity against G9a and GLP. For instance, BIX-01294, a well-studied analog, has shown IC50 values in the low nanomolar range (approximately 30 nM for G9a), indicating strong potency . The SAR studies indicate that modifications at the 6 and 7 positions significantly influence the inhibitory potency against these targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of these compounds. In vitro assays have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds derived from 6,7-dimethoxyquinazoline were tested against MCF-7 breast cancer cells, exhibiting IC50 values ranging from 16.50 to 18.36 μM . Additionally, they demonstrated significant inhibition of VEGFR-2 kinase activity, which is vital for tumor angiogenesis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the quinazoline ring greatly affect biological activity. Key findings include:
- Methoxy Groups : The presence of methoxy groups at positions 6 and 7 enhances binding affinity to target enzymes.
- Amino Substituents : Variations in amino group substitutions lead to significant changes in potency. For example, replacing specific amines resulted in a 59-fold increase in selectivity for GLP over G9a .
- Cyclic Amino Modifications : Alterations to the cyclic amino groups also impact inhibitory activity markedly; certain modifications can either enhance or diminish potency by several orders of magnitude .
Case Studies
- G9a Inhibition : A study synthesized a series of quinazoline analogs and evaluated their efficacy as G9a inhibitors. The most potent compound exhibited a remarkable selectivity profile and was effective in cellular models of cancer .
- VEGFR-2 Activity : Another investigation focused on the antiproliferative effects against various cancer cell lines while assessing VEGFR-2 inhibition. The results indicated that selected compounds significantly reduced VEGFR-2 levels in treated cells compared to controls .
Data Tables
Compound Name | Target Enzyme | IC50 (nM) | Cell Line Tested | Effect |
---|---|---|---|---|
BIX-01294 | G9a | ~30 | MCF-7 | Inhibition |
MS0124 | GLP | ~1230 | A549 | Inhibition |
Compound 16b | VEGFR-2 | ~560 | HELA | Antiproliferative |
Eigenschaften
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.2ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;;/h3-4H,1-2H3,(H4,11,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVARJHAXQQOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.